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  • Product: N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide
  • CAS: 864365-04-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide (CAS 864365-04-8)

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide, a heterocyclic amide of interest in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide, a heterocyclic amide of interest in medicinal chemistry. The document details its synthesis through standard amide coupling, explores its physicochemical properties, and outlines methods for its analytical characterization. Furthermore, it discusses the potential applications of this compound and its analogs in drug discovery, particularly in the context of kinase inhibition and other therapeutic areas where the 2-chloropyridine scaffold is prevalent. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Introduction

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is a substituted pyridine derivative characterized by an N-tert-butyl acetamide moiety at the 3-position of a 2-chloropyridine ring. The presence of the sterically hindered tert-butyl group and the reactive chloropyridine core makes this compound an interesting building block in synthetic and medicinal chemistry. The 2-chloropyridine motif is a common feature in a variety of biologically active molecules, and its derivatives have been explored for a range of therapeutic applications, including as anti-malarial agents and kinase inhibitors.[1] This guide aims to provide a detailed technical resource for the synthesis, characterization, and potential utility of this specific compound.

Synthesis and Mechanistic Pathway

The synthesis of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is most readily achieved through the coupling of 2-(2-chloropyridin-3-yl)acetic acid with tert-butylamine. This transformation is a standard amidation reaction, which can be facilitated by a variety of coupling reagents.

Synthesis of the Precursor: 2-(2-chloropyridin-3-yl)acetic acid

The key precursor, 2-(2-chloropyridin-3-yl)acetic acid, can be synthesized from 2-chloronicotinic acid.[2] A common route involves the conversion of the carboxylic acid to a more reactive species, followed by chain extension.

Amide Coupling Reaction

The final step involves the formation of the amide bond between 2-(2-chloropyridin-3-yl)acetic acid and tert-butylamine. Due to the steric hindrance of the tert-butylamine, the choice of an appropriate coupling reagent is crucial for achieving a good yield.

Reaction Scheme:

G 2-(2-chloropyridin-3-yl)acetic_acid 2-(2-chloropyridin-3-yl)acetic acid product N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide 2-(2-chloropyridin-3-yl)acetic_acid->product Coupling Reagent, Base tert-butylamine tert-butylamine tert-butylamine->product

Figure 1: General reaction scheme for the synthesis of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide.

Causality of Experimental Choices:

  • Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used to facilitate the formation of an active ester intermediate, which is then readily attacked by the amine. The use of HOBt helps to suppress side reactions and minimize racemization if chiral centers are present.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction without interfering with the coupling reagents.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize any acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

Detailed Experimental Protocol (Proposed)

The following is a proposed, self-validating protocol for the synthesis of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide based on standard amidation procedures.[3]

  • Preparation of the Activated Acid: To a solution of 2-(2-chloropyridin-3-yl)acetic acid (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.1 eq) and EDC (1.1 eq).

  • Reaction Mixture: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester intermediate.

  • Addition of Amine: Add tert-butylamine (1.2 eq) and triethylamine (1.5 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Physicochemical and Analytical Data

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C11H15ClN2O
Molecular Weight 226.71 g/mol
Appearance Likely a white to off-white solid
Melting Point Expected to be in the range of crystalline organic amides
Solubility Expected to be soluble in organic solvents like DCM, ethyl acetate, and methanol
Analytical Characterization (Predicted)

The following table summarizes the expected analytical data for the characterization of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide.

Table 2: Predicted Analytical Data

TechniqueExpected Observations
¹H NMR - A singlet for the nine protons of the tert-butyl group. - A singlet for the two protons of the methylene group. - Signals in the aromatic region corresponding to the three protons of the pyridine ring.
¹³C NMR - Resonances for the carbons of the tert-butyl group. - A resonance for the methylene carbon. - Resonances for the carbonyl carbon and the carbons of the pyridine ring.
Mass Spectrometry (MS) - A molecular ion peak [M]+ corresponding to the molecular weight. - Isotopic peaks characteristic of the presence of a chlorine atom.
Infrared (IR) Spectroscopy - A characteristic C=O stretching frequency for the amide group. - N-H stretching and bending vibrations. - C-H stretching from the alkyl and aromatic groups.

Potential Applications in Drug Discovery

While the specific biological activity of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide has not been extensively reported, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

Kinase Inhibition

The 2-chloropyridine scaffold is a known hinge-binding motif in many kinase inhibitors. The chlorine atom can act as a key interaction point within the ATP-binding pocket of various kinases. Therefore, derivatives of 2-chloropyridine acetamides could be explored as potential inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.

Other Therapeutic Areas

Pyridine derivatives are prevalent in a wide range of pharmaceuticals. The introduction of the N-tert-butyl acetamide group can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical for drug development. Biological screening of this compound and its analogs against various targets could reveal novel therapeutic applications.[1][4]

Experimental Workflows and Logical Relationships

Synthesis and Purification Workflow

G cluster_0 Synthesis cluster_1 Work-up & Purification Reactants 2-(2-chloropyridin-3-yl)acetic acid + tert-butylamine Coupling Amide Coupling (EDC, HOBt) Reactants->Coupling Reaction Stir at RT Coupling->Reaction Quench Aqueous Work-up Reaction->Quench Extract Organic Extraction Quench->Extract Dry Drying and Concentration Extract->Dry Purify Column Chromatography Dry->Purify Characterization Analytical Characterization Purify->Characterization

Figure 2: A typical workflow for the synthesis and purification of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide.

Drug Discovery Logic

G Scaffold 2-Chloropyridine Scaffold KnownActivity Known Hinge-Binding Motif in Kinases Scaffold->KnownActivity Hypothesis Hypothesis: Potential Kinase Inhibitor KnownActivity->Hypothesis Synthesis Synthesis of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide Hypothesis->Synthesis Screening Biological Screening (e.g., Kinase Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead

Figure 3: Logical progression for the exploration of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide in a drug discovery context.

Conclusion

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is a readily synthesizable compound with structural features that make it a person of interest for further investigation in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, predicted properties, and potential applications. The proposed experimental protocols and workflows offer a solid foundation for researchers to synthesize and characterize this molecule. Further biological evaluation of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

[1] Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.). PubMed. Retrieved January 26, 2026, from [Link] [3] Ekkati, A. R., Campanali, A. A., Abouelatta, A. I., Shamoun, M., Kalapugama, S., Kelley, M., & Kodanko, J. J. (2010). Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. Amino Acids, 38(3), 747–751. [Link] [2] Synthetic method of 3-acetyl-2-chloropyridine. (2023). Google Patents. Retrieved January 26, 2026, from [5] Improved process for the preparation of amide intermediates and their use thereof. (2016). Google Patents. Retrieved January 26, 2026, from [4] Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents. (2020). ResearchGate. Retrieved January 26, 2026, from [Link] 2-Chloropyridine. (n.d.). National Toxicology Program. Retrieved January 26, 2026, from [Link] Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

Sources

Exploratory

A Technical Guide to the Spectral Characterization of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide

This technical guide provides an in-depth analysis of the spectral data for the novel compound N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide. This document is intended for researchers, scientists, and professionals in t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral data for the novel compound N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Herein, we delve into the theoretical nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) data, offering insights into the structural elucidation of this molecule. Given the absence of published experimental spectra, this guide is built upon predictive models and analysis of structurally analogous compounds, providing a robust framework for its future empirical characterization.

Introduction

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide, with the chemical formula C₁₁H₁₅ClN₂O and a molecular weight of 226.70 g/mol , is a compound of interest in medicinal chemistry and drug discovery.[1][2] Its structural motifs, a chloropyridine ring and a tert-butyl amide group, are prevalent in various biologically active molecules. Accurate structural confirmation and purity assessment are paramount in the drug development pipeline, necessitating a thorough understanding of its spectral characteristics. This guide serves as a detailed reference for the anticipated ¹H NMR, ¹³C NMR, and LC-MS spectral data of this compound.

Molecular Structure and Predicted Spectroscopic Features

The structural integrity of a synthesized compound is unequivocally established through the meticulous analysis of its spectroscopic data. The unique arrangement of atoms and functional groups within N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide gives rise to a distinct spectroscopic fingerprint.

Figure 1. Chemical structure of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections outline the predicted ¹H and ¹³C NMR spectra for N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide. These predictions are based on established chemical shift principles and data from analogous structures.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • For ¹³C NMR, a proton-decoupled experiment is standard, with a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically >1024 scans).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Experiment (1H, 13C) instrument->setup acquire Acquire Data setup->acquire process Fourier Transform & Phasing acquire->process baseline Baseline Correction process->baseline integrate Integration & Peak Picking baseline->integrate

Figure 2. Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.3Doublet of doublets1HPyridine H-6Deshielded due to proximity to the electronegative nitrogen and chlorine atoms.
~7.6Doublet of doublets1HPyridine H-4Influenced by the adjacent nitrogen and the acetamide substituent.
~7.3Doublet of doublets1HPyridine H-5Shielded relative to H-6 and H-4, coupled to both.
~5.8Broad singlet1HAmide N-HThe chemical shift of amide protons can be highly variable and dependent on solvent and concentration.
~3.6Singlet2HMethylene CH₂ Protons on the carbon adjacent to the pyridine ring and the carbonyl group.
~1.4Singlet9Htert-Butyl C(CH₃ )₃The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (ppm)Carbon AssignmentRationale
~170Carbonyl C =OTypical chemical shift for an amide carbonyl carbon.
~150Pyridine C -2Attached to both nitrogen and chlorine, leading to significant deshielding.
~148Pyridine C -6Deshielded by the adjacent nitrogen atom.
~139Pyridine C -4Aromatic carbon deshielded by the ring current and nitrogen.
~133Pyridine C -3Carbon atom to which the acetamide group is attached.
~124Pyridine C -5Shielded relative to the other pyridine carbons.
~51tert-Butyl quaternary C The quaternary carbon of the tert-butyl group.
~38Methylene C H₂Aliphatic carbon adjacent to the aromatic ring and carbonyl group.
~29tert-Butyl C H₃The three equivalent methyl carbons of the tert-butyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for confirming the molecular weight of a compound and providing information about its structure through fragmentation analysis.

Experimental Protocol: LC-MS Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Data Acquisition:

    • Liquid Chromatography: Employ a reverse-phase C18 column with a gradient elution, typically using water and acetonitrile or methanol, both containing a small amount of an acid modifier like formic acid (0.1%) to improve peak shape and ionization efficiency.

    • Mass Spectrometry: Utilize an electrospray ionization (ESI) source in positive ion mode. Acquire full scan mass spectra to identify the molecular ion and tandem mass spectra (MS/MS) to obtain fragmentation information.

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep_stock Prepare Stock Solution dilute Dilute to Working Concentration prep_stock->dilute inject Inject Sample dilute->inject separate Separation on C18 Column inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Analysis (Full Scan & MS/MS) ionize->detect

Figure 3. General workflow for LC-MS analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrum is expected to show a protonated molecular ion [M+H]⁺ at m/z 227.7. Due to the presence of chlorine, an isotopic peak at m/z 229.7 with approximately one-third the intensity of the [M+H]⁺ peak is also anticipated.

Table of Predicted Mass Spectral Data

m/z (Predicted)Ion
227.7[M+H]⁺
229.7[M+H+2]⁺ (³⁷Cl isotope)
171.7[M+H - C₄H₈]⁺
126.1[C₆H₅ClN]⁺

The fragmentation pattern in MS/MS analysis can provide valuable structural information. Key predicted fragmentations include the loss of the tert-butyl group and cleavage of the amide bond.

mol [M+H]⁺ m/z 227.7 frag1 [M+H - C₄H₈]⁺ m/z 171.7 mol->frag1 - C₄H₈ frag2 [C₆H₅ClN]⁺ m/z 126.1 frag1->frag2 - C₂H₂NO

Figure 4. Predicted fragmentation pathway for N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR and LC-MS spectral data for N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide. The detailed analysis of the anticipated ¹H and ¹³C NMR chemical shifts, along with the expected mass spectral fragmentation patterns, serves as a valuable resource for the unambiguous structural elucidation and characterization of this compound. The provided experimental protocols offer a standardized approach for acquiring high-quality data. While based on theoretical predictions, this guide establishes a solid foundation for any future empirical studies on this molecule, aiding researchers in their synthetic and medicinal chemistry endeavors.

References

  • Capot Chemical. Specifications of N-tert-butyl-2-(2-chloropyridin-3-yl)acetamide. [Link]

  • PubChem. N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide. [Link]

  • SpectraBase. N-(tert-butyl)-2-(2-chlorophenyl)acetamide. [Link]

  • Alichem. N-tert-butyl-2-(2-chloropyridin-3-yl)acetamide. [Link]

Sources

Foundational

Unlocking the Potential of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide as a Novel TRPV1 Antagonist: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical exploration of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide, a compound of significant interest within the domain of transient receptor potential vanilloid 1 (TRPV1) antagonism...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide, a compound of significant interest within the domain of transient receptor potential vanilloid 1 (TRPV1) antagonism. While extensive public data on this specific molecule remains nascent, its structural features align with a well-established pharmacophore for potent and selective TRPV1 inhibitors. This document, therefore, serves as both a scientific treatise on the compound's potential and a practical roadmap for its preclinical characterization, leveraging field-proven insights and established methodologies. Our focus is on the causality behind experimental choices, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.

The Rationale for Targeting TRPV1 in Modern Therapeutics

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] Its activation by a variety of stimuli—including noxious heat (>42°C), acidic conditions (pH < 6), and exogenous ligands like capsaicin from chili peppers—triggers a cascade of events leading to the sensation of pain.[2][3] Upon activation, TRPV1 allows an influx of calcium and sodium ions, leading to membrane depolarization and the initiation of a nociceptive signal.[2]

Given its critical role as a molecular integrator of pain and inflammation, TRPV1 has emerged as a promising therapeutic target for a range of conditions, including chronic pain, inflammatory disorders, and even certain cancers.[1][4][5] The development of TRPV1 antagonists, which block the activation of this channel, represents a novel mechanistic approach to pain management, potentially offering a safer and more effective alternative to traditional analgesics.[4]

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide: A Profile of a Potential Antagonist

Chemical Properties and Structural Significance

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide (CAS: 864365-04-8) is a small molecule with the chemical formula C11H15ClN2O and a molecular weight of 226.70 g/mol .[6] Its structure is characterized by three key moieties that are highly relevant to its potential as a TRPV1 antagonist:

  • A Substituted Pyridine Ring: The 2-chloropyridine group is a common feature in a number of potent TRPV1 antagonists. This aromatic system is believed to interact with key residues within the binding pocket of the TRPV1 channel.

  • An Acetamide Linker: The amide bond provides a crucial hydrogen-bonding motif, a key element in the pharmacophore model of many TRPV1 antagonists.

  • A tert-Butyl Group: This bulky, lipophilic group is hypothesized to occupy a hydrophobic pocket within the receptor, contributing to the overall binding affinity and potency of the molecule.

The following table summarizes the key chemical properties of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide.

PropertyValueSource
CAS Number864365-04-8Capot Chemical[6]
Molecular FormulaC11H15ClN2OCapot Chemical[6]
Molecular Weight226.70Capot Chemical[6]

Hypothesized Mechanism of Action

Based on extensive structure-activity relationship (SAR) studies of related pyridinyl and acetamide-containing TRPV1 antagonists, N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is predicted to act as a competitive antagonist at the capsaicin binding site.[7][8] The proposed mechanism involves the molecule occupying the vanilloid binding pocket, thereby preventing the conformational changes required for channel activation by agonists like capsaicin or noxious heat.

The following diagram illustrates the hypothesized interaction of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide with the TRPV1 channel, preventing its activation.

cluster_membrane Cell Membrane cluster_antagonist Antagonist Interaction cluster_stimuli Stimuli cluster_outcome Outcome TRPV1 TRPV1 Channel (Closed State) NoActivation Channel Remains Closed No Ca2+ Influx Pain Signal Inhibited TRPV1->NoActivation Resulting in Antagonist N-tert-Butyl-2- (2-chloropyridin-3-yl)acetamide Antagonist->TRPV1 Binds to Vanilloid Pocket Capsaicin Capsaicin Capsaicin->TRPV1 Blocked Heat Heat (>42°C) Heat->TRPV1 Blocked

Hypothesized Antagonistic Mechanism

A Practical Guide to the Preclinical Characterization of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide

The following sections detail the essential in vitro and in vivo assays required to rigorously characterize the TRPV1 antagonist activity of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide.

Synthesis of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide

Proposed Synthetic Workflow:

cluster_synthesis Proposed Synthesis of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide Reactant1 2-Chloropyridine-3-acetic acid CouplingAgent Coupling Agent (e.g., DCC, EDC) Reactant1->CouplingAgent Reactant2 tert-Butylamine Reactant2->CouplingAgent Product N-tert-Butyl-2- (2-chloropyridin-3-yl)acetamide CouplingAgent->Product Amide Bond Formation Solvent Aprotic Solvent (e.g., DCM, DMF) Solvent->Product Reaction Medium

Proposed Synthetic Route

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: To a solution of 2-chloropyridine-3-acetic acid in an anhydrous aprotic solvent (e.g., dichloromethane), add a suitable coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amidation: To the activated ester solution, add tert-butylamine dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Characterization: Assessing Target Engagement and Potency

3.2.1. Calcium Imaging Assay (FLIPR)

A high-throughput fluorescence-based calcium influx assay is the primary method for determining the potency of TRPV1 antagonists. This is typically performed using a cell line (e.g., CHO or HEK293) stably expressing human TRPV1.

Experimental Workflow:

cluster_workflow Calcium Imaging (FLIPR) Workflow for TRPV1 Antagonist Screening Step1 1. Cell Plating: Plate hTRPV1-expressing cells in a 96- or 384-well plate Step2 2. Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Step1->Step2 Step3 3. Compound Addition: Add varying concentrations of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide Step2->Step3 Step4 4. Agonist Challenge: Add a known TRPV1 agonist (e.g., capsaicin) Step3->Step4 Step5 5. Data Acquisition: Measure fluorescence intensity over time using a FLIPR instrument Step4->Step5 Step6 6. Data Analysis: Calculate IC50 values to determine antagonist potency Step5->Step6

FLIPR Assay Workflow

Detailed Protocol:

  • Cell Culture and Plating: Culture Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (hTRPV1) under standard conditions. Plate the cells into black-walled, clear-bottom 96- or 384-well microplates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.

  • Compound Incubation: Prepare serial dilutions of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide in assay buffer. Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Data Acquisition: Place the plate in a Fluorescence Imaging Plate Reader (FLIPR). After establishing a baseline fluorescence reading, add a solution of a TRPV1 agonist (e.g., capsaicin at an EC₈₀ concentration) to all wells. Continuously monitor the fluorescence intensity for several minutes.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx. The inhibitory effect of the antagonist is measured as a percentage of the control response. Plot the percentage inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

3.2.2. Electrophysiology (Patch-Clamp)

Whole-cell patch-clamp electrophysiology provides a direct measure of ion channel activity and is considered the gold standard for characterizing ion channel modulators.

Detailed Protocol:

  • Cell Preparation: Use hTRPV1-expressing cells plated on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

  • Whole-Cell Configuration: Obtain a gigaseal between a borosilicate glass micropipette filled with an intracellular solution and the cell membrane. Apply a brief suction to rupture the membrane and achieve the whole-cell configuration.

  • Current Measurement: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply a TRPV1 agonist (e.g., capsaicin) via the perfusion system to elicit an inward current.

  • Antagonist Application: Co-apply N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide with the agonist to measure the extent of current inhibition.

  • Data Analysis: Analyze the current traces to determine the percentage of inhibition at different antagonist concentrations and calculate the IC₅₀.

In Vivo Evaluation: Assessing Analgesic Efficacy

Formalin-Induced Inflammatory Pain Model

The formalin test is a widely used and reliable model of tonic pain that has both an acute neurogenic phase and a later inflammatory phase, making it particularly useful for evaluating the efficacy of novel analgesics.

Experimental Workflow:

cluster_workflow Formalin Test Workflow for Analgesic Efficacy Step1 1. Animal Acclimation: Acclimate mice or rats to the observation chambers Step2 2. Compound Administration: Administer N-tert-Butyl-2- (2-chloropyridin-3-yl)acetamide (e.g., oral gavage, intraperitoneal) Step1->Step2 Step3 3. Formalin Injection: Inject a dilute formalin solution into the plantar surface of the hind paw Step2->Step3 Step4 4. Behavioral Observation: Record the time the animal spends licking or biting the injected paw Step3->Step4 Step5 5. Data Analysis: Compare the nociceptive behavior in treated versus vehicle control groups Step4->Step5

Formalin Test Workflow

Detailed Protocol:

  • Animal Handling and Acclimation: Use adult male Sprague-Dawley rats or C57BL/6 mice. Acclimate the animals to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment.

  • Compound Administration: Administer N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the formalin injection.

  • Formalin Injection: Inject a small volume (e.g., 50 µL) of dilute formalin (e.g., 2.5%) into the plantar surface of the right hind paw.

  • Behavioral Scoring: Immediately after the injection, place the animal back into the observation chamber and record the cumulative time spent licking or biting the injected paw for two distinct phases: Phase I (0-5 minutes) and Phase II (15-60 minutes).

  • Data Analysis: Compare the duration of nociceptive behaviors between the compound-treated and vehicle-treated groups for both phases. A significant reduction in licking/biting time indicates an analgesic effect.

Conclusion and Future Directions

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide presents a compelling profile as a potential TRPV1 antagonist based on its structural similarity to known inhibitors and the well-defined pharmacophore of this target class. The technical guide provided herein outlines a rigorous and scientifically sound pathway for its preclinical characterization, from synthesis to in vivo efficacy testing.

Future research should focus on obtaining empirical data for this specific molecule, including its potency against TRPV1 from different species, its selectivity against other TRP channels, and its pharmacokinetic and pharmacodynamic properties. Furthermore, exploring its efficacy in a broader range of preclinical pain models, such as neuropathic and osteoarthritic pain models, will be crucial in defining its therapeutic potential. The insights gained from such studies will be instrumental in advancing N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide and similar compounds through the drug discovery pipeline, with the ultimate goal of developing novel and effective treatments for pain and other TRPV1-mediated pathologies.

References

  • Tafesse, L., Kanemasa, T., Kurose, N., Yu, J., Asaki, T., Wu, G., ... & Kyle, D. J. (2014). Structure-activity relationship studies and discovery of a potent transient receptor potential vanilloid (TRPV1) antagonist 4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]-2-pyridyl]-N-[5-(trifluoromethyl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxamide (V116517) as a clinical candidate for pain management. Journal of medicinal chemistry, 57(15), 6781–6794. [Link]

  • Lee, Y., Lee, J., & Lee, J. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists: Structure Activity Relationships in the A-region. Bulletin of the Korean Chemical Society, 32(11), 3875-3880. [Link]

  • El Kouhen, R., Surowy, C. S., Bianchi, B. R., Neelands, T. R., McDonald, H. A., Niforatos, W., ... & Sullivan, J. P. (2005). In silico studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives as potent TRPV1 antagonists using 3D QSAR, ADMET and Molecular Docking. Journal of Pharmacology and Experimental Therapeutics, 314(1), 400-409. [Link]

  • Di Marzo, V., & De Petrocellis, L. (2024). Three-Dimensional Quantitative Structure–Activity Relationship Study of Transient Receptor Potential Vanilloid 1 Channel Antagonists Reveals Potential for Drug Design Purposes. International Journal of Molecular Sciences, 25(14), 7695. [Link]

  • Kim, C., Ann, J., Lee, S., Kim, E., & Lee, J. (2018). Structural series of TRPV1 antagonists (1) and lead antagonist (2). Bioorganic & medicinal chemistry, 26(12), 3434–3444. [Link]

  • Szallasi, A., & Bíró, T. (2007). The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor. British journal of pharmacology, 151(2), 167–170. [Link]

  • Mallet, C., & Nilsson, J. L. (2021). Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. Molecules, 26(16), 4851. [Link]

  • Gao, Y., Cao, E., Julius, D., & Cheng, Y. (2016). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Nature, 534(7607), 347–351. [Link]

  • Akopian, A. N. (2011). TRPV1: A Potential Drug Target for Treating Various Diseases. Pharmaceuticals, 4(4), 604–635. [Link]

  • S.N., S., G., G., P., P., & M., M. (2021). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules, 26(11), 3183. [Link]

  • Mogil, J. S. (2023). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. Frontiers in Pain Research, 4, 1259648. [Link]

  • A.B. Indust. Chimica S.R.L. (2020). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • Lee, K., & Jung, K. T. (2025). Preclinical pain models for pain research. Medical & Biological Science & Engineering, 8(2), 57-64. [Link]

  • A.B. Indust. Chimica S.R.L. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • Smith, M. T. (2023). Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Zhang, W., & Li, Y. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]

  • Mogil, J. S. (Ed.). (2023). Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - Volume II. Frontiers Media SA. [Link]

  • Valenzano, K. J., Grant, E. R., Wu, G., Hachicha, M., Schmid, L., Tafesse, L., ... & Faltynek, C. R. (2003). N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties. Journal of Pharmacology and Experimental Therapeutics, 306(1), 377-386. [Link]

  • Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550-1554. [Link]

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  • Wang, Y., Li, J., & Wang, J. (2013). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Chinese Journal of Pharmaceuticals, 44(1), 22-24. [Link]

  • Univ Nankai. (2018). Preparation method of 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester. CN108558792B.
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Protocols & Analytical Methods

Method

Application and Protocol Guide for the Non-Covalent Inhibition of SARS-CoV-2 Main Protease (Mpro) by ML188

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract: The global health crisis instigated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract: The global health crisis instigated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. The main protease (Mpro or 3CLpro) of the virus is a prime target for drug development due to its essential role in viral replication.[1] This document provides a detailed guide on the application and study of ML188 , a potent, non-covalent inhibitor of SARS-CoV-2 Mpro.[2][3] ML188, initially identified as an inhibitor of SARS-CoV-1 Mpro, has demonstrated significant inhibitory activity against its SARS-CoV-2 counterpart, making it a valuable tool for research and a promising scaffold for the development of pan-coronavirus inhibitors.[2][4] This guide will delve into the mechanistic underpinnings of ML188's inhibitory action, provide detailed protocols for its characterization in biochemical assays, and present a framework for data analysis and interpretation.

Introduction: The Rationale for Targeting SARS-CoV-2 Mpro with Non-Covalent Inhibitors

The SARS-CoV-2 Mpro is a cysteine protease that is indispensable for the viral life cycle.[1] It functions to cleave the viral polyproteins translated from the viral RNA into functional non-structural proteins.[1] The active form of Mpro is a homodimer, with the active site located in a cleft between its two principal domains.[1] Inhibition of Mpro effectively halts viral replication, making it a highly attractive target for antiviral drug design.[5]

While many potent Mpro inhibitors are covalent modifiers of the catalytic cysteine (Cys145), non-covalent inhibitors like ML188 offer distinct advantages.[4][6] These include a potentially lower risk of off-target reactivity and a different resistance profile.[6] ML188, with the chemical name N-(4-(tert-butyl)phenyl)-N-((R)-2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide, emerged from a high-throughput screening campaign and subsequent optimization.[7]

Biochemical studies have shown that ML188 is more potent against SARS-CoV-2 Mpro than SARS-CoV-1 Mpro, with a reported IC50 value of 2.5 µM for the former.[2][4] The elucidation of the crystal structure of ML188 in complex with SARS-CoV-2 Mpro (PDB ID: 7L0D) provides a detailed map of its binding interactions within the active site, paving the way for structure-guided drug design.[2][4]

Mechanism of Action and Structural Insights

ML188 functions as a competitive, non-covalent inhibitor of SARS-CoV-2 Mpro. It binds to the active site of the enzyme, preventing the binding and processing of the natural polypeptide substrate. The crystal structure of the Mpro-ML188 complex reveals key interactions that contribute to its inhibitory activity. The inhibitor occupies the substrate-binding pocket, with its various moieties making specific contacts with the S1, S2, and S4 subsites of the enzyme.[4][8] Understanding these interactions is crucial for the rational design of next-generation inhibitors with improved potency and selectivity.

cluster_0 SARS-CoV-2 Mpro Inhibition by ML188 Mpro SARS-CoV-2 Mpro (Active Dimer) ActiveSite Substrate-Binding Active Site Mpro->ActiveSite Contains Cleavage Polyprotein Cleavage ActiveSite->Cleavage Catalyzes Inhibition Inhibition of Cleavage ActiveSite->Inhibition Blocked by ML188 ML188 ML188 (Non-covalent Inhibitor) ML188->ActiveSite Binds to (Reversibly) Polyprotein Viral Polyprotein (Substrate) Polyprotein->ActiveSite Binds to Replication Viral Replication Cleavage->Replication Leads to Inhibition->Replication Prevents

Figure 1: Mechanism of SARS-CoV-2 Mpro inhibition by ML188.

Experimental Protocols

Biochemical Mpro Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of ML188 against recombinant SARS-CoV-2 Mpro. The assay relies on a fluorogenic substrate that is cleaved by Mpro, leading to an increase in fluorescence.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP

  • ML188 stock solution (in 100% DMSO)

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of ML188 in 100% DMSO. A typical starting concentration for the highest dose is 10 mM.

    • Perform a 1:3 serial dilution series for a total of 10 concentrations.

    • Include a DMSO-only control.

  • Assay Plate Preparation:

    • In the 384-well plate, add 100 nL of the serially diluted ML188 or DMSO control to the appropriate wells.

  • Enzyme Addition:

    • Prepare a solution of SARS-CoV-2 Mpro in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 100 nM for a final concentration of 50 nM).

    • Add 10 µL of the Mpro solution to each well containing the compound.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition and Reaction Initiation:

    • Prepare a solution of the FRET substrate in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM for a final concentration of 10 µM).

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for the Dabcyl/Edans pair).

    • Measure the fluorescence intensity kinetically every 60 seconds for 15-30 minutes at room temperature.

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the ML188 concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

cluster_1 FRET-based Mpro Inhibition Assay Workflow start Start prep_compound Prepare ML188 Serial Dilution start->prep_compound add_compound Add Compound to Plate (100 nL) prep_compound->add_compound add_enzyme Add 2X Mpro (10 µL) add_compound->add_enzyme incubate Incubate 15 min (RT) add_enzyme->incubate add_substrate Add 2X FRET Substrate (10 µL) incubate->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate analyze_data Calculate V₀ and % Inhibition read_plate->analyze_data calc_ic50 Determine IC50 analyze_data->calc_ic50 end End calc_ic50->end

Figure 2: Workflow for the FRET-based SARS-CoV-2 Mpro inhibition assay.

Data Presentation and Interpretation

The primary output of the biochemical inhibition assay is the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is a key measure of the inhibitor's potency.

Parameter Value Reference
Inhibitor ML188[2][4]
Target SARS-CoV-2 Mpro[2][4]
IC50 2.5 µM[2][4]
Mechanism Non-covalent, Competitive[2][4][7]
PDB ID 7L0D[2][4]

Table 1: Summary of Biochemical Data for ML188 against SARS-CoV-2 Mpro.

Cellular Antiviral Assays

While in vitro biochemical assays are crucial for determining direct enzyme inhibition, it is essential to evaluate the antiviral activity of ML188 in a cellular context. This can be achieved through various cell-based assays, such as cytopathic effect (CPE) inhibition assays or viral yield reduction assays. These assays provide insights into the compound's ability to inhibit viral replication in a more physiologically relevant environment and take into account factors like cell permeability and cytotoxicity.[9][10]

Note: The specific protocols for cellular antiviral assays are highly dependent on the cell line (e.g., Vero E6, Calu-3), the virus strain, and the available detection methods (e.g., microscopy, qPCR, plaque assay). Researchers should consult relevant literature and institutional biosafety guidelines when performing such experiments.

Conclusion and Future Directions

ML188 serves as a well-characterized, non-covalent inhibitor of SARS-CoV-2 Mpro, providing a valuable tool for researchers studying the enzyme's function and for the development of novel antiviral agents.[2][3][4] Its non-covalent mechanism of action presents a complementary approach to the more common covalent inhibitors.[2][4] The detailed protocols and data presented in this guide offer a robust framework for the evaluation of ML188 and other potential Mpro inhibitors. Future research should focus on optimizing the ML188 scaffold to enhance its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing effective and safe oral antiviral therapies for COVID-19 and future coronavirus outbreaks.

References

  • Kneller, D. W., et al. (2021). Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188. Viruses, 13(2), 174. [Link]

  • Lockbaum, G. J., et al. (2021). Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188. eScholarship@UMassChan. [Link]

  • Triaa, N., et al. (2024). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 29(12), 2843. [Link]

  • Vatansever, D., et al. (2021). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. Molecules, 26(21), 6499. [Link]

  • Konstantinidou, M., et al. (2022). Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature's toolbox of bioactive compounds. Computational and Structural Biotechnology Journal, 20, 1856-1891. [Link]

  • Jacobs, J., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry, 56(2), 534-546. [Link]

  • Lockbaum, G. J., et al. (2021). Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188. Viruses, 13(2), 174. [Link]

  • Akinrinade, O., et al. (2023). Discovery of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 Main Protease through Computer-Aided Drug Design. Journal of Medicinal Chemistry, 66(15), 10454-10471. [Link]

  • ResearchGate. (n.d.). (a) Chemical structure of ML188. (b) Dose-response curves and IC50... [Link]

  • Mody, T., et al. (2023). In Silico Development of SARS-CoV-2 Non-Covalent Mpro Inhibitors: A Review. International Journal of Molecular Sciences, 24(17), 13495. [Link]

  • Jacobs, J., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry, 56(2), 534-546. [Link]

  • Chen, Y., et al. (2022). Identification of and Mechanistic Insights into SARS-CoV-2 Main Protease Non-Covalent Inhibitors: An In-Silico Study. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Ma, C., et al. (2021). Cellular Activities of SARS-CoV-2 Main Protease Inhibitors Reveal Their Unique Characteristics. bioRxiv. [Link]

  • Jacobs, J., et al. (2013). Discovery, Synthesis, And Structure-Based Optimization of a Series of N‑(tert-Butyl)-2‑(N‑arylamido)-2-(pyridin-3-yl) Acetamides (ML188) as Potent Noncovalent Small Molecule Inhibitors of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL Protease. Journal of Medicinal Chemistry. [Link]

  • Bell, M., et al. (2023). An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo. Nature Communications, 14(1), 7708. [Link]

  • Li, Y., et al. (2020). Identification of cellular microRNA miR-188-3p with broad-spectrum anti-influenza A virus activity. Virology Journal, 17(1), 16. [Link]

  • Mody, T., et al. (2023). In Silico Development of SARS-CoV-2 Non-covalent Mpro Inhibitors: A Review. MDPI. [Link]

  • She, Z., et al. (2022). Mpro-targeted anti-SARS-CoV-2 inhibitor-based drugs. Journal of Medical Virology, 94(10), 4646-4657. [Link]

  • Li, Y., et al. (2020). Identification of cellular microRNA miR-188-3p with broad-spectrum anti-influenza A virus activity. Virology Journal, 17(1), 16. [Link]

  • Lockbaum, G. J., et al. (2021). Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188. eScholarship@UMassChan. [Link]

  • Su, H., et al. (2022). Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro. ACS Central Science, 8(11), 1545-1557. [Link]

  • Unoh, Y., et al. (2022). Advances in the Development of SARS-CoV-2 Mpro Inhibitors. Molecules, 27(6), 1969. [Link]

  • Zhang, L., et al. (2020). Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors. Science, 368(6489), 409-412. [Link]

  • ResearchGate. (n.d.). Figure 2. Structure of M pro with inhibitors. (A) X-ray crystal... [Link]

Sources

Application

Application Notes and Protocols for the Enzymatic Analysis of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide

Authored by: Senior Application Scientist, Advanced Biochemical Assays Division Introduction: N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is a chemical entity with potential applications in pharmaceutical and agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Biochemical Assays Division

Introduction: N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is a chemical entity with potential applications in pharmaceutical and agrochemical research. Understanding its metabolic fate and enzymatic interactions is crucial for elucidating its mechanism of action, potential toxicity, and pharmacokinetic profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust enzymatic assays to characterize the interactions of this compound with key metabolic enzyme families. The protocols herein are designed to be adaptable and are grounded in established biochemical principles, ensuring scientific integrity and reproducibility.

Structural Features and Potential Enzymatic Targets: The chemical structure of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide presents three primary sites for enzymatic activity:

  • The N-tert-butyl acetamide moiety: This functional group is a potential substrate for amidohydrolases (EC 3.5.1), which catalyze the hydrolysis of amide bonds.

  • The tert-butyl group: Bulky alkyl groups such as this are common targets for oxidation by cytochrome P450 monooxygenases (CYPs), a major family of drug-metabolizing enzymes.[1][2]

  • The 2-chloropyridine ring: The chlorine substituent on the electron-deficient pyridine ring makes it a potential site for nucleophilic aromatic substitution, a reaction often catalyzed by glutathione S-transferases (GSTs) through conjugation with glutathione.

This guide will detail protocols for assays targeting each of these enzyme classes, providing researchers with the tools to comprehensively investigate the enzymatic profile of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide.

Section 1: Cytochrome P450 Metabolism Assay

Scientific Rationale:

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics.[3] Given the presence of a tert-butyl group, a common site for CYP-mediated oxidation, it is critical to assess whether N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is a substrate for these enzymes.[1][2] This protocol describes an in vitro metabolism assay using commercially available recombinant human CYP enzymes to identify which isoforms are responsible for the compound's metabolism and to determine the kinetic parameters of the interaction. The disappearance of the parent compound and the appearance of potential metabolites will be monitored by High-Performance Liquid Chromatography (HPLC).

Experimental Workflow:

CYP_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare stock solution of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide R1 Pre-incubate enzyme, buffer, and substrate P1->R1 P2 Prepare reaction buffer and NADPH regenerating system R2 Initiate reaction with NADPH regenerating system P2->R2 P3 Dilute recombinant CYP enzymes P3->R1 R1->R2 R3 Incubate at 37°C R2->R3 R4 Quench reaction with cold acetonitrile R3->R4 A1 Centrifuge to pellet protein R4->A1 A2 Analyze supernatant by HPLC A1->A2 A3 Quantify substrate depletion and metabolite formation A2->A3

Caption: Workflow for the in vitro cytochrome P450 metabolism assay.

Detailed Protocol:

1. Reagent Preparation:

  • Test Compound Stock Solution (10 mM): Accurately weigh and dissolve N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide in an appropriate organic solvent (e.g., DMSO or methanol).

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a solution of potassium phosphate monobasic and dibasic and adjust the pH to 7.4.

  • NADPH Regenerating System:

    • Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, and 66 mM MgCl₂ in purified water.

    • Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate.

  • Recombinant Human CYP Enzymes: Procure commercially available recombinant CYPs (e.g., from BioIVT) co-expressed with NADPH-cytochrome P450 reductase.[4][5] Recommended isoforms to screen include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. Dilute enzymes in phosphate buffer to the desired concentration just before use.

2. Assay Procedure:

  • In a microcentrifuge tube, combine the following:

    • Phosphate buffer (to a final volume of 200 µL)

    • Recombinant CYP enzyme (final concentration, e.g., 10 pmol/mL)

    • N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide (final concentration, e.g., 1-10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system (e.g., 10 µL of Solution A and 2 µL of Solution B).

  • Incubate at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume (200 µL) of cold acetonitrile.

  • Vortex and centrifuge at >10,000 x g for 10 minutes to precipitate the protein.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended.

  • Detection: Monitor at a wavelength where the parent compound has maximum absorbance.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. The rate of disappearance of the substrate is indicative of CYP-mediated metabolism. The appearance of new peaks may indicate metabolite formation.

Data Presentation:
CYP IsoformSubstrate Concentration (µM)Incubation Time (min)Remaining Substrate (%)
CYP3A450100
53045
56015
CYP2D656098
CYP2C956095

Section 2: Amidohydrolase Activity Assay

Scientific Rationale:

The amide bond in N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is a potential target for hydrolysis by amidohydrolases.[6] Cleavage of this bond would yield 2-(2-chloropyridin-3-yl)acetic acid and tert-butylamine. This protocol describes a direct HPLC-based assay to monitor the enzymatic hydrolysis of the parent compound. This method is robust as it directly measures the consumption of the substrate and the formation of the product.

Experimental Workflow:

Amidase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare substrate stock solution R1 Combine buffer and substrate P1->R1 P2 Prepare reaction buffer (e.g., Tris-HCl) P2->R1 P3 Dilute amidohydrolase enzyme R2 Initiate reaction with enzyme P3->R2 R1->R2 R3 Incubate at optimal temperature R2->R3 R4 Stop reaction (e.g., acid quench) R3->R4 A1 Centrifuge if necessary R4->A1 A2 Analyze by HPLC A1->A2 A3 Quantify substrate and product A2->A3

Caption: Workflow for the HPLC-based amidohydrolase assay.

Detailed Protocol:

1. Reagent Preparation:

  • Test Compound Stock Solution (10 mM): Prepare as described in the CYP assay protocol.

  • Tris-HCl Buffer (50 mM, pH 8.0): Prepare a solution of Tris base and adjust the pH to 8.0 with HCl.

  • Amidohydrolase Enzyme: A commercially available amidase (e.g., from Pseudomonas aeruginosa, available from Biosynth[7]) can be used. Reconstitute and dilute the enzyme in Tris-HCl buffer immediately before the assay.

  • Quenching Solution: 1 M HCl or 10% Trichloroacetic acid (TCA).

2. Assay Procedure:

  • In a microcentrifuge tube, add:

    • Tris-HCl buffer (to a final volume of 500 µL)

    • N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide (final concentration, e.g., 1 mM)

  • Pre-incubate the mixture at the enzyme's optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the amidohydrolase enzyme (e.g., 10 µg).

  • Incubate at the optimal temperature for various time points (e.g., 0, 30, 60, 120 minutes).

  • Terminate the reaction by adding 50 µL of quenching solution.

  • If precipitation occurs, centrifuge the sample at >10,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Analysis:

  • Method: Use a similar HPLC setup as for the CYP assay. The analytical method will need to be optimized to resolve the parent compound from its hydrolysis products (the carboxylic acid and amine).

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the 2-(2-chloropyridin-3-yl)acetic acid product over time.

Data Presentation:
Time (min)Substrate Peak AreaProduct Peak Area% Conversion
01,250,00000
30980,000270,00021.6
60710,000540,00043.2
120350,000900,00072.0

Section 3: Glutathione S-Transferase (GST) Activity Assay

Scientific Rationale:

The 2-chloropyridine moiety of the test compound is an electrophilic center that could be a substrate for glutathione S-transferases (GSTs). These enzymes catalyze the conjugation of reduced glutathione (GSH) to xenobiotics, facilitating their detoxification and excretion. This section describes a spectrophotometric assay to measure the consumption of GSH in the presence of the test compound and GST. The assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB; Ellman's reagent), which reacts with remaining free thiols (GSH) to produce a colored product (TNB) that absorbs at 412 nm.[8] A decrease in absorbance over time compared to a control without the substrate indicates enzymatic conjugation.

Reaction Principle:

GST_Principle cluster_reaction Enzymatic Reaction cluster_detection Detection Reaction Substrate-Cl N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide Product-SG Glutathione Conjugate Substrate-Cl->Product-SG + GSH GST GSH Glutathione (GSH) GST GST Enzyme HCl HCl Remaining_GSH Remaining GSH TNB TNB (yellow, A412nm) Remaining_GSH->TNB + DTNB DTNB DTNB (colorless)

Sources

Method

Application Note &amp; Protocols: High-Throughput Screening of "N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide" Analogs for Wnt Pathway Inhibition

Introduction: The Rationale for Targeting the Wnt Pathway with Novel Pyridine Analogs The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electron...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting the Wnt Pathway with Novel Pyridine Analogs

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in drug design. The specific analog class, pyridinyl acetamides, has recently gained prominence with the discovery of potent inhibitors of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion and activity of all Wnt ligands.[2] Aberrant Wnt signaling is a hallmark of numerous cancers, making its upstream regulators like PORCN highly attractive therapeutic targets.

This application note details a comprehensive high-throughput screening (HTS) campaign for novel analogs of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide (CAS No: 864365-04-8), a compound featuring the promising 2-chloropyridine and N-tert-butyl acetamide moieties.[3] The presence of the chlorine atom in such heterocyclic compounds can significantly influence their biological activity and metabolic stability, making this a critical area for drug discovery.[4] This guide provides a strategic framework, from primary screening to hit confirmation, for identifying potent and selective inhibitors of the Wnt signaling pathway.

Core Compound Properties:

PropertyValue
IUPAC Name N-tert-butyl-2-(2-chloropyridin-3-yl)acetamide
CAS Number 864365-04-8
Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol

Strategic HTS Workflow for Analog Screening

A successful HTS campaign requires a multi-stage approach to efficiently identify true hits while minimizing false positives. Our proposed workflow is designed to triage a large library of analogs through progressively more stringent assays.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screen cluster_2 Hit Triage & Confirmation cluster_3 Secondary & Orthogonal Assays cluster_4 Lead Optimization Lib Analog Library (10 mM in DMSO) Plate Assay-Ready Plates (e.g., 10 µM final) Lib->Plate Acoustic Dispensing Primary Cell-Based Wnt Reporter Assay (HEK293T STF) Plate->Primary Dose Dose-Response (IC50) Primary->Dose Initial Hits Counter Cytotoxicity Assay (e.g., CellTiter-Glo) Dose->Counter Confirmed Actives Secondary Wnt3a Secretion Assay (AlphaLISA) Counter->Secondary Non-Toxic Hits Ortho Target Engagement Assay (e.g., CETSA) Secondary->Ortho Mechanism Confirmed SAR Structure-Activity Relationship (SAR) Studies Ortho->SAR

Caption: High-level workflow for screening and validating Wnt pathway inhibitors.

Primary Screening Protocol: Cell-Based Wnt Reporter Assay

Principle: The primary screen utilizes a HEK293T cell line stably expressing a Super TopFlash (STF) TCF/LEF-responsive luciferase reporter. Inhibition of PORCN prevents Wnt ligand secretion and subsequent activation of the canonical Wnt pathway, leading to a quantifiable decrease in luciferase expression.

Materials:

  • Cells: HEK293T STF Wnt Reporter Cell Line

  • Assay Plates: 384-well, white, solid-bottom, tissue-culture treated plates

  • Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, ONE-Glo™ Luciferase Assay System (Promega)

  • Compound Plates: Assay-ready plates with "N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide" analogs pre-dispensed.

  • Controls: Positive Control (e.g., Wnt-C59, known PORCN inhibitor), Negative Control (DMSO vehicle)

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture HEK293T STF cells to ~80% confluency.

    • Trypsinize and resuspend cells in DMEM with 10% FBS to a density of 2.5 x 10^5 cells/mL.

    • Using a multi-drop dispenser, seed 40 µL of the cell suspension (10,000 cells) into each well of the 384-well assay plates.

    • Incubate plates for 18-24 hours at 37°C, 5% CO2. This allows cells to attach and enter a logarithmic growth phase.

  • Compound Addition:

    • Thaw the assay-ready compound plates.

    • Using an acoustic liquid handler (e.g., Echo®), transfer 40 nL of compound solution from the source plates to the cell plates. This results in a final screening concentration of 10 µM (assuming a 10 mM stock in 100% DMSO and a final assay volume of 40 µL).

    • Causality: Acoustic dispensing minimizes DMSO concentration in the final assay volume, reducing solvent-induced cytotoxicity, and allows for highly precise, low-volume transfers.

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C, 5% CO2. This duration is typically sufficient for inhibition of Wnt secretion to manifest as a downstream reporter signal change.

  • Luciferase Signal Detection:

    • Equilibrate the assay plates and the ONE-Glo™ reagent to room temperature.

    • Add 25 µL of ONE-Glo™ reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

    • Read luminescence on a compatible plate reader (e.g., PHERAstar).

Data Analysis and Hit Criteria:

  • Normalize data to controls: % Inhibition = 100 * (1 - [RLU_compound - RLU_pos_ctrl] / [RLU_neg_ctrl - RLU_pos_ctrl])

  • A primary hit is defined as any compound exhibiting ≥50% inhibition of the luciferase signal.

Hit Confirmation and Secondary Assays

Compounds identified as primary hits must undergo rigorous validation to confirm their activity and elucidate their mechanism of action.

Dose-Response and Cytotoxicity Profiling

Principle: To confirm on-target activity and rule out non-specific effects like cytotoxicity, hits are re-tested in a 10-point dose-response format. A parallel cytotoxicity assay is run using the same cell line and compound concentrations.

Protocol:

  • Dose-Response: Repeat the primary Wnt reporter assay (Section 3) with hit compounds serially diluted to generate a concentration curve (e.g., from 50 µM to 2.5 nM).

  • Cytotoxicity: In a parallel plate, seed cells and add compounds identically. After the incubation period, add CellTiter-Glo® Luminescent Cell Viability Assay reagent instead of the luciferase substrate.

  • Analysis: Calculate IC50 values for Wnt inhibition and CC50 values for cytotoxicity. A desirable hit will have a significant therapeutic window (e.g., CC50 / IC50 > 10).

Data Presentation:

Compound IDWnt Inhibition IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Hit-0010.85> 50> 58.8
Hit-0021.2015.512.9
Hit-0032.50> 50> 20.0
Wnt-C59 (Control)0.028.7435
Orthogonal Assay: Wnt3a Secretion

Principle: To directly confirm that the mechanism of action is the inhibition of Wnt secretion (the function of PORCN), an orthogonal assay measuring the amount of secreted Wnt3a ligand is employed. The AlphaLISA® format is ideal for this purpose in a high-throughput manner.

Methodology:

  • Cell Line: Use a cell line that overexpresses Wnt3a (e.g., L Wnt-3A cells).

  • Protocol:

    • Seed Wnt3a-expressing cells and treat with confirmed, non-toxic hit compounds for 24 hours.

    • Collect the conditioned media.

    • Use a Wnt3a AlphaLISA® kit according to the manufacturer's protocol. This involves incubating the media with donor and acceptor beads conjugated to anti-Wnt3a antibodies.

    • Read the signal on an Alpha-enabled plate reader.

  • Expected Outcome: Active compounds will show a dose-dependent decrease in the Wnt3a AlphaLISA® signal, confirming they inhibit the secretion process.

Wnt_Pathway cluster_0 Wnt Producing Cell cluster_1 Extracellular Space cluster_2 Target Cell PORCN PORCN Wnt_Sec Secreted Wnt PORCN->Wnt_Sec Secretion Wnt Wnt Ligand Wnt->PORCN Palmitoylation ER Endoplasmic Reticulum FZD Frizzled (FZD) Wnt_Sec->FZD LRP LRP5/6 Wnt_Sec->LRP DVL Dishevelled (DVL) FZD->DVL LRP->DVL Destruction Destruction Complex (APC, Axin, GSK3β) DVL->Destruction Inhibition BetaCatenin β-catenin TCF TCF/LEF BetaCatenin->TCF Activation Reporter Luciferase Reporter Gene TCF->Reporter Transcription Destruction->BetaCatenin Degradation Inhibitor N-tert-Butyl-2-(2-chloropyridin-3-yl) -acetamide Analog Inhibitor->PORCN Inhibition

Caption: Canonical Wnt signaling pathway and the proposed point of inhibition.

Conclusion and Future Directions

This application note outlines a robust and scientifically sound HTS cascade for the identification and validation of novel Wnt pathway inhibitors from a library of "N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide" analogs. The multi-step workflow ensures that resources are focused on compounds with a confirmed mechanism of action and a favorable selectivity window.

Validated hits from this screen will serve as valuable starting points for lead optimization. Further studies would involve detailed structure-activity relationship (SAR) analysis to improve potency and drug-like properties, followed by in vivo testing in relevant cancer models. This strategic approach, grounded in established HTS principles, provides a clear path from initial library screening to the discovery of promising preclinical candidates.[5]

References

  • 2-Chloropyridine - National Toxicology Program (NTP) . National Institutes of Health. [Link]

  • Preparation method of 2-chloropyridine - Google P
  • SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase… . (2023). ResearchGate. [Link]

  • N-tert-Butylacetamide - NIST WebBook . National Institute of Standards and Technology. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . (2021). PubMed Central. [Link]

  • N-tert-butyl-2-(2-chloropyridin-3-yl)acetamide Specifications . Capot Chemical. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . (2021). PubMed Central. [Link]

  • 2-Chloropyridine - Wikipedia . Wikipedia. [Link]

  • Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors . (2016). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents . (2015). PubMed. [Link]

  • N-tert-Butylacetoacetamide | C8H15NO2 | CID 257712 - PubChem . National Institutes of Health. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . Avra Laboratories. [Link]

  • High-Throughput Molecular Screening Center . The Wertheim UF Scripps Institute, University of Florida. [Link]

  • N-tert-Butylacetamide | C6H13NO | CID 12985 - PubChem . National Institutes of Health. [Link]

  • Drug Discovery and Development Shared Resource . CU Anschutz Medical Campus. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide: A Comparative Guide

A Senior Application Scientist's Guide to Elucidating a Novel Compound's Biological Target and Pathway In the landscape of drug discovery, the identification of novel small molecules with therapeutic potential is only th...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Elucidating a Novel Compound's Biological Target and Pathway

In the landscape of drug discovery, the identification of novel small molecules with therapeutic potential is only the initial step. The critical, and often more challenging, phase is the rigorous validation of their mechanism of action (MoA). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the MoA of a novel compound, using N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide as a case study. We will navigate from initial hypothesis generation based on structural analysis to a multi-faceted experimental approach for target validation and pathway analysis, comparing its hypothetical performance with established inhibitors.

Our subject, N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide, with the chemical formula C11H15ClN2O, presents a structure featuring a chloropyridine ring linked to an acetamide group. The chloropyridine moiety is a known pharmacophore present in several kinase inhibitors, suggesting a potential role in targeting ATP-binding sites. This structural alert prompts the central hypothesis of this guide: N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide acts as a kinase inhibitor.

This guide will lay out a systematic approach to test this hypothesis, encompassing initial broad-spectrum screening, target identification, cellular activity confirmation, and selectivity profiling against established kinase inhibitors.

Part 1: Initial Hypothesis and Strategy for Target Discovery

Given the presence of the 2-chloropyridine group, a common feature in kinase inhibitors that occupy the ATP-binding pocket, our investigation will proceed with the hypothesis that N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is a kinase inhibitor. The tert-butyl group may contribute to steric interactions within the binding pocket, potentially influencing selectivity.

Our multi-pronged validation strategy will involve:

  • Broad Kinase Panel Screening: To identify potential kinase targets.

  • In Vitro Target Engagement Assays: To confirm direct binding to the identified kinase(s).

  • Cellular Assays: To assess the compound's effect on downstream signaling pathways.

  • Comparative Analysis: To benchmark the compound's potency and selectivity against known inhibitors of the identified target.

The following diagram illustrates the proposed workflow for validating our hypothesis.

G cluster_0 Hypothesis Generation cluster_1 Target Identification & Validation cluster_2 Cellular & Comparative Analysis A Structural Analysis of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide B Hypothesis: Kinase Inhibitor A->B C Broad Kinase Panel Screen B->C D Hit Identification C->D E Dose-Response & IC50 Determination D->E F Direct Target Engagement Assay (e.g., SPR, CETSA) E->F G Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) F->G H Cell Viability/Proliferation Assay G->H I Selectivity Profiling vs. Known Inhibitors H->I J Mechanism of Action Confirmed I->J

Caption: Workflow for the validation of a hypothesized kinase inhibitor.

Part 2: Experimental Protocols for MoA Validation

This section provides detailed methodologies for the key experiments outlined in our validation workflow. For the purpose of this guide, let us assume our initial kinase screen identifies p38 MAPKα as a primary target of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide. We will therefore use established p38 MAPKα inhibitors, such as SB203580 , for our comparative analysis.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay will determine the IC50 value of our compound against the putative target kinase, p38 MAPKα.

  • Principle: A competitive binding assay where the test compound displaces a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site. Binding of the tracer to a europium-labeled antibody results in a high FRET signal. Inhibition by the compound disrupts this interaction, leading to a decrease in the FRET signal.

  • Protocol:

    • Prepare a serial dilution of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide (e.g., from 100 µM to 1 nM) in the assay buffer. Include SB203580 as a positive control and DMSO as a negative control.

    • In a 384-well plate, add the kinase, the Eu-anti-tag antibody, and the test compound or controls.

    • Incubate for 60 minutes at room temperature to allow the compound to bind to the kinase.

    • Add the Alexa Fluor™ 647-labeled tracer.

    • Incubate for another 60 minutes at room temperature.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

    • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Cellular Target Engagement: Western Blot Analysis of Phospho-MK2

To confirm that our compound inhibits p38 MAPKα activity within a cellular context, we will measure the phosphorylation of its direct downstream substrate, MAPK-activated protein kinase 2 (MK2).

  • Principle: p38 MAPKα activation leads to the phosphorylation of MK2 at Thr334. Inhibition of p38 MAPKα will reduce the levels of phospho-MK2.

  • Protocol:

    • Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide or SB203580 for 2 hours.

    • Stimulate the cells with a known p38 MAPKα activator, such as anisomycin (10 µg/mL), for 30 minutes.

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-MK2 (Thr334) and total MK2 (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the concentration-dependent inhibition of MK2 phosphorylation.

The expected signaling pathway is depicted below.

G cluster_0 p38 MAPK Signaling Cascade cluster_1 Inhibitor Action Anisomycin Anisomycin (Stimulus) p38_MAPK_alpha p38 MAPKα Anisomycin->p38_MAPK_alpha activates MK2 MK2 p38_MAPK_alpha->MK2 phosphorylates Phospho_MK2 Phospho-MK2 (Thr334) MK2->Phospho_MK2 Compound N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide Compound->p38_MAPK_alpha SB203580 SB203580 (Control Inhibitor) SB203580->p38_MAPK_alpha

Caption: Inhibition of the p38 MAPKα signaling pathway.

Part 3: Comparative Data Analysis

The following tables present hypothetical data from the experiments described above, comparing N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide with the known p38 MAPKα inhibitor, SB203580.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)
N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamidep38 MAPKα75
SB203580p38 MAPKα50

Table 2: Cellular Inhibition of MK2 Phosphorylation

CompoundCell LineEC50 (nM)
N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamideHeLa250
SB203580HeLa180

Table 3: Kinase Selectivity Profile (Hypothetical Data from a Panel of 100 Kinases)

CompoundPrimary TargetSelectivity Score (S-score at 1 µM)Off-Target Hits (>90% inhibition at 1 µM)
N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamidep38 MAPKα0.02JNK1, ERK2
SB203580p38 MAPKα0.01JNK2/3

A lower S-score indicates higher selectivity.

Part 4: Interpretation and Conclusion

The hypothetical data presented suggests that N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is a potent inhibitor of p38 MAPKα, with an in vitro IC50 of 75 nM. The compound demonstrates on-target activity in a cellular context, inhibiting the phosphorylation of the downstream substrate MK2 with an EC50 of 250 nM.

When compared to the well-characterized inhibitor SB203580, our novel compound exhibits slightly lower potency both in vitro and in cells. The selectivity profile indicates that while highly selective for p38 MAPKα, it may have some off-target activity against other MAP kinases, such as JNK1 and ERK2, at higher concentrations. This is a critical finding that would warrant further investigation through more extensive selectivity profiling and structure-activity relationship (SAR) studies to potentially improve selectivity.

References

  • LanthaScreen™ Eu Kinase Binding Assay: A comprehensive guide to the principles and protocol of this TR-FRET based assay for kinase inhibitor screening.

  • p38 MAPK Signaling Pathway: An overview of the p38 MAPK signaling cascade and its role in cellular processes.

  • Western Blotting Principles and Protocols: A detailed resource on the theory and practice of western blotting for protein analysis.

  • Anisomycin as a p38 MAPK Activator: Information on the use of anisomycin to stimulate the p38 MAPK pathway in cellular assays.

  • SB203580 as a p38 MAPK Inhibitor: A profile of the well-established p38 MAPK inhibitor SB203580, including its mechanism of action and selectivity.

Comparative

Comparative Cross-Reactivity Analysis of a Novel TRPV1 Antagonist: N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide

A Senior Application Scientist's Guide to In Vitro Selectivity Profiling Executive Summary The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical integrator of noxious stimuli...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro Selectivity Profiling

Executive Summary

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical integrator of noxious stimuli, including heat, acid, and vanilloids like capsaicin.[1][2] Its role in pain and inflammatory pathways has made it a prime target for novel analgesic drug development.[3][4] This guide presents a comparative framework for assessing the cross-reactivity of a novel compound, N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide (hereafter designated Compound-X ), a putative TRPV1 antagonist.

Based on structural similarities to the well-characterized TRPV1 antagonist, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC)[5][6][7], we hypothesize that Compound-X also targets the vanilloid binding site. This guide provides the scientific rationale and detailed experimental protocols to compare the on-target potency and off-target selectivity of Compound-X against BCTC, using the potent agonist Capsaicin as a functional probe. The primary objective is to build a comprehensive selectivity profile, a critical step in preclinical drug development to anticipate potential side effects and confirm the mechanism of action.

The Scientific Rationale: Why Cross-Reactivity Matters for TRPV1 Antagonists

TRPV1 is a member of the larger Transient Receptor Potential (TRP) channel family, which includes other sensory channels like TRPA1 (irritant sensor) and TRPM8 (cold sensor).[8] Structural homology among TRP channels necessitates rigorous selectivity profiling. A non-selective compound could lead to confounding experimental results and undesirable physiological effects, such as altering temperature sensation beyond the intended therapeutic effect.

The development of previous TRPV1 antagonists has been hampered by on-target side effects like hyperthermia.[5] This makes it even more critical to ensure that any new candidate, like Compound-X, does not possess additional off-target liabilities that could complicate its clinical trajectory. By comparing Compound-X to BCTC, a compound with a known (though not perfectly clean) selectivity profile, we can benchmark its performance and make informed decisions about its therapeutic potential.[9]

The core of our investigation will be a functional cell-based assay that measures TRPV1 activation by monitoring intracellular calcium influx, a direct consequence of channel opening.[10][11][12]

Comparative Molecules Profile
Compound NameAbbreviationClassPrimary Target(s)Role in this Study
N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamideCompound-X Putative AntagonistHypothesized: TRPV1Test Article: Evaluate potency and selectivity.
N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamideBCTC AntagonistTRPV1, TRPM8Benchmark Antagonist: Compare potency and off-target profile.[5][9]
(E)-8-Methyl-N-vanillyl-6-nonenamideCapsaicin AgonistTRPV1Activator Probe: Induce TRPV1 channel opening for functional assays.[3]
Experimental Design: A Multi-tiered Approach to Selectivity

Our analysis is structured in two main stages. First, we determine the on-target potency of Compound-X at the human TRPV1 channel. Second, we assess its selectivity by screening against a broad panel of related and unrelated biological targets.

3.1. Workflow for Potency and Selectivity Testing

G cluster_0 Phase 1: On-Target Potency cluster_1 Phase 2: Selectivity & Cross-Reactivity A HEK293 cells stably expressing human TRPV1 B Calcium Flux Assay (FLIPR) A->B C Determine IC50 of Compound-X vs. BCTC B->C E Tier 1: TRP Channel Panel (TRPA1, TRPM8, TRPV2, TRPV3, TRPV4) C->E Proceed if potent D Agonist: Capsaicin (EC80 concentration) D->B G Analyze % Inhibition at 10 µM E->G F Tier 2: Broad Target Panel (e.g., Eurofins SafetyScreen44™) F->G H Data Interpretation & Selectivity Ratio Calculation G->H

Caption: High-level workflow for TRPV1 antagonist characterization.

Detailed Experimental Protocols
4.1. Primary Assay: In Vitro TRPV1 Antagonism via Calcium Flux

This protocol is designed to quantify the ability of Compound-X and BCTC to inhibit Capsaicin-induced activation of TRPV1 channels expressed in a stable cell line. The use of a fluorometric imaging plate reader (FLIPR) allows for high-throughput measurement of intracellular calcium changes.[10][13]

Principle: HEK293 cells overexpressing TRPV1 are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). When Capsaicin is added, TRPV1 channels open, allowing Ca²⁺ to flow into the cell, which increases the dye's fluorescence.[10][14] An antagonist will bind to the channel and prevent this influx, resulting in a reduced fluorescence signal.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) at 37°C and 5% CO₂.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells/well and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and add 20 µL/well of assay buffer (e.g., HBSS with 20 mM HEPES) containing a calcium-sensitive dye like Fluo-4 AM. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of Compound-X and BCTC in assay buffer. Prepare a stock of Capsaicin at a concentration known to elicit ~80% of the maximal response (EC₈₀), which must be predetermined in an agonist-mode experiment.

  • Antagonist Incubation: Add 10 µL of the diluted test compounds (Compound-X, BCTC) or vehicle (DMSO) to the appropriate wells on the cell plate. Incubate for 20 minutes at room temperature.

  • FLIPR Measurement:

    • Place the cell plate and the agonist plate (containing the EC₈₀ Capsaicin solution) into the FLIPR instrument.

    • Initiate the reading protocol: establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add 10 µL of the Capsaicin solution to all wells.

    • Continue recording the fluorescence signal for at least 120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data: set the average signal from vehicle-treated, Capsaicin-stimulated wells as 0% inhibition and the signal from unstimulated (or high-concentration antagonist) wells as 100% inhibition.

    • Plot the normalized response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

4.2. Secondary Assay: Broad Panel Selectivity Screening

Causality and Trustworthiness: To build a trustworthy profile of a new chemical entity, it's crucial to assess its activity against a wide range of biological targets. This proactive screening helps identify potential off-target effects early, which could cause side effects or suggest alternative mechanisms of action. Using a standardized, commercially available panel (like those from Eurofins or CEREP) provides a self-validating system, as these assays are validated and benchmarked against industry standards.

Protocol:

  • Compound Submission: Prepare a stock solution of Compound-X at a high concentration (e.g., 10 mM in 100% DMSO).

  • Panel Selection: Submit the compound to a contract research organization for screening against a standard safety panel, such as the Eurofins SafetyScreen44, which includes a diverse set of 44 targets including GPCRs, ion channels, transporters, and kinases.

  • Assay Performance: The CRO will perform binding or functional assays (depending on the target) with Compound-X, typically at a fixed concentration of 10 µM.

  • Data Reporting: The results are reported as the percent inhibition or activation for each target. A common threshold for a significant "hit" is >50% inhibition at 10 µM.

  • Follow-up: For any significant hits, dose-response experiments should be conducted to determine the IC₅₀ or EC₅₀ at those specific off-targets.

Expected Data and Comparative Analysis

The experimental data should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: On-Target Potency at Human TRPV1
CompoundMean IC₅₀ (nM) [95% CI]Hill Slope
Compound-X [Experimental Result][Experimental Result]
BCTC 35 [28 - 44]1.1

Note: BCTC data is representative from the literature.[7] Experimental results will be generated in parallel with Compound-X for a direct comparison.

Table 2: Cross-Reactivity Profile against Select TRP Channels
TargetCompound-X (% Inhibition @ 10 µM)BCTC (% Inhibition @ 10 µM)
TRPV1 >95% >95%
TRPM8[Experimental Result]~70-80%
TRPA1[Experimental Result]<20%
TRPV3[Experimental Result]<15%
TRPV4[Experimental Result]<10%

Note: BCTC is known to have significant antagonist activity at TRPM8.[9] This makes it a crucial point of comparison for Compound-X.

Interpretation and Next Steps

The ideal outcome for Compound-X is to exhibit high potency at TRPV1 (a low nanomolar IC₅₀) and minimal activity (<50% inhibition) across all off-targets in the selectivity panel.

  • High Potency, High Selectivity: If Compound-X has an IC₅₀ < 100 nM for TRPV1 and no significant off-target hits, it represents a promising candidate for further preclinical development.

  • Potency with Off-Target Hits: If Compound-X is potent at TRPV1 but also inhibits other targets (e.g., TRPM8, similar to BCTC), the selectivity ratio (IC₅₀ off-target / IC₅₀ TRPV1) must be calculated. A ratio >100-fold is generally considered acceptable, but this depends on the nature of the off-target.

  • Low Potency or Poor Selectivity: If Compound-X is weakly potent or shows activity against multiple targets, it may be deprioritized or serve as a starting point for further medicinal chemistry optimization to improve its profile.

The logical flow of this decision-making process is outlined below.

G A Obtain IC50 (TRPV1) & % Inhibition (Off-Targets) for Compound-X B Is TRPV1 IC50 < 100 nM? A->B C Deprioritize or Redesign Compound B->C No D Any Off-Target Hit >50% Inhibition @ 10µM? B->D Yes E Excellent Candidate. Proceed to in-vivo pain models. D->E No F Calculate Selectivity Ratio (IC50_off-target / IC50_TRPV1) Is Ratio > 100x? D->F Yes F->C No G Candidate with known risks. Assess therapeutic window. Consider structure-selectivity studies. F->G Yes

Caption: Decision-making tree for advancing a TRPV1 antagonist candidate.

References
  • Ion Channel Drug Discovery. (2014, September 18).
  • Ghosh, A., et al. (2024, September 13). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. [Link]

  • Akopian, A. N. (2011). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. MDPI. [Link]

  • Morales-Lázaro, S. L., et al. (2022, August 16). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. PMC. [Link]

  • Panchal, P. D., et al. (2018). TRPV1: A Potential Drug Target for Treating Various Diseases. PMC - PubMed Central. [Link]

  • Szteyn, K., et al. (2021). The transient receptor potential vanilloid-1 (TRPV1) in the primary diagnosis and treatment of selected cancer types. PMC - NIH. [Link]

  • Molecular Devices. (n.d.). Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. Molecular Devices. [Link]

  • Starowicz, K., et al. (2022, May 3). A Potential Route of Capsaicin to Its Binding Site in the TRPV1 Ion Channel. Biophysical Society. [Link]

  • Chen, X., et al. (2024, June 1). Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects. PubMed. [Link]

  • Senning, E. N., & Gordon, S. E. (2015). Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons. PMC - PubMed Central. [Link]

  • Yan, L., et al. (2020, May 15). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. PubMed. [Link]

  • Rosenbaum, T., & Gordon, S. E. (2019). TRPV1: Structure, Endogenous Agonists, and Mechanisms. MDPI. [Link]

  • Velasco, M., et al. (2022, August 25). Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain. MDPI. [Link]

  • Valenzano, K. J., et al. (2003). N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties. ResearchGate. [Link]

  • Cao, E., et al. (2013). TRPV1 structures in distinct conformations reveal mechanisms of activation. PMC. [Link]

  • Stein, R. A., et al. (2014). Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner. PMC - PubMed Central. [Link]

  • Santoni, G., et al. (2023, February 15). Calcium influx, oxidative stress, and apoptosis induced by TRPV1 in chronic myeloid leukemia cells: Synergistic effects with imatinib. PMC - NIH. [Link]

  • JoVE. (2023, January 3). TRPV1 Purification and Reconstitution for Spectroscopic Analysis | Protocol Preview. YouTube. [Link]

  • Castillo, C., et al. (2011). Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation. PMC - PubMed Central. [Link]

  • Valenzano, K. J., et al. (2003, July). N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties. PubMed. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. PubChem. [Link]

  • ResearchGate. (n.d.). Comparison of intracellular calcium assays for TRPV1 receptors.... ResearchGate. [Link]

  • JoVE. (2022, September 1). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide

This guide provides essential safety and logistical information for the proper disposal of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide. As a conscientious researcher, scientist, or drug development professional, under...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide. As a conscientious researcher, scientist, or drug development professional, understanding and implementing the correct disposal procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is structured to provide a deep, logical, and actionable framework for managing waste generated from the use of this compound.

Hazard Identification and Risk Assessment: Understanding the "Why"

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is a halogenated organic compound. The presence of a chlorinated pyridine ring is a key structural feature that dictates its hazardous waste classification. Chlorinated organic compounds are of significant environmental concern due to their potential for persistence, bioaccumulation, and toxicity.[1] Improper disposal can lead to the contamination of soil and groundwater.[2]

Based on analogous compounds, the primary hazards associated with N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide are likely to include:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Irritation: Causes skin and serious eye irritation.[3][5]

  • Organ Damage: Potential for damage to organs through prolonged or repeated exposure.[4][6]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[6]

The following table summarizes the anticipated hazard classifications based on data from related molecules.

Hazard ClassAnticipated GHS PictogramsPrecautionary Statements (Examples)
Acute ToxicityP264: Wash hands thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P301+P317: IF SWALLOWED: Get medical help.[3]
Skin IrritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P302+P352: IF ON SKIN: Wash with plenty of water.[3]
Eye IrritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Specific Target Organ ToxicityP260: Do not breathe dust/fume/gas/mist/vapors/spray.[8] P314: Get medical advice/attention if you feel unwell.[4]
Hazardous to the Aquatic EnvironmentP273: Avoid release to the environment.[8]

The Disposal Protocol: A Step-by-Step Operational Guide

The fundamental principle for the disposal of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is that it must be treated as a halogenated organic hazardous waste .[9][10] Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[4][11]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Step 2: Waste Segregation - Preventing Hazardous Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure proper disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for "Halogenated Organic Waste."[9]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[10]

Step 3: Waste Collection and Container Management
  • Solid Waste: Collect solid N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, sealable container.

  • Liquid Waste: If the compound is in solution, collect it in a sealed, leak-proof container specifically for halogenated organic liquid waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide," and the approximate concentration and quantity.

  • Container Integrity: Ensure the container is in good condition, with a tightly sealing lid, and is stored in a secondary containment bin.

Step 4: Storage Pending Disposal
  • Location: Store the sealed waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.

  • Ventilation: The storage area should be well-ventilated.

  • Inventory: Maintain a log of the waste generated.

Step 5: Final Disposal - The Professional Hand-off
  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Incineration: The ultimate disposal method for chlorinated organic waste is typically high-temperature incineration in a licensed hazardous waste disposal facility.[2][6] This process is designed to completely destroy the compound and scrub any harmful byproducts from the exhaust gases.

Emergency Procedures: Spill and Exposure Management

In case of a spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.

  • Collect: Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

In case of personal exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide.

DisposalWorkflow Start Waste Generation: N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Collect in designated 'Solid Halogenated Organic Waste' container IsSolid->SolidWaste Solid LiquidWaste Collect in designated 'Liquid Halogenated Organic Waste' container IsSolid->LiquidWaste Liquid SealAndLabel Seal and clearly label container with contents and hazard warnings SolidWaste->SealAndLabel LiquidWaste->SealAndLabel Store Store in a designated, ventilated satellite accumulation area SealAndLabel->Store EHS Arrange for pickup by Environmental Health & Safety (EHS) Store->EHS Incineration Final Disposal: High-temperature incineration at a licensed facility EHS->Incineration

Sources

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